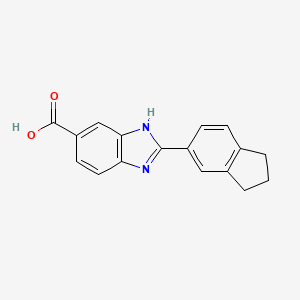![molecular formula C14H18N2O4 B7541268 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, commonly known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-31260 is a piperidine derivative that acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes.
Wirkmechanismus
OPC-31260 exerts its pharmacological effects by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, OPC-31260 increases the levels of these hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, OPC-31260 has been shown to have anti-inflammatory and immunomodulatory properties. Studies have demonstrated that OPC-31260 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). OPC-31260 has also been shown to modulate the activity of immune cells such as T cells and B cells, suggesting that it may have potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OPC-31260 in lab experiments is its specificity for 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, which allows for the selective inhibition of this enzyme without affecting other biological processes. However, OPC-31260 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. In addition, the use of OPC-31260 in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for the research and development of OPC-31260. One area of interest is the exploration of its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of novel 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid inhibitors with improved pharmacokinetic properties and efficacy. Finally, the use of OPC-31260 in combination with other antidiabetic agents, such as metformin or insulin, may provide synergistic effects and improved glycemic control in patients with type 2 diabetes.
Synthesemethoden
The synthesis of OPC-31260 involves the reaction of piperidine-3-carboxylic acid with 2-oxopyridine-1-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields OPC-31260 as a white crystalline solid with a melting point of 215-217°C.
Wissenschaftliche Forschungsanwendungen
OPC-31260 has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. Clinical trials have demonstrated that OPC-31260 can effectively reduce blood glucose levels in patients with type 2 diabetes by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid activity. In addition to its antidiabetic effects, OPC-31260 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[3-(2-oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-5-1-2-7-15(12)9-6-13(18)16-8-3-4-11(10-16)14(19)20/h1-2,5,7,11H,3-4,6,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDHDDKYVZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

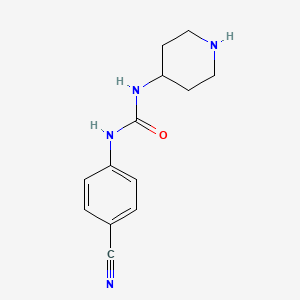
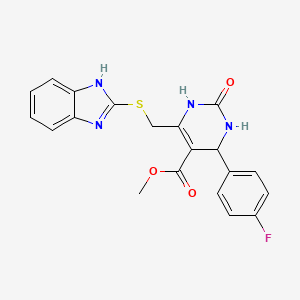
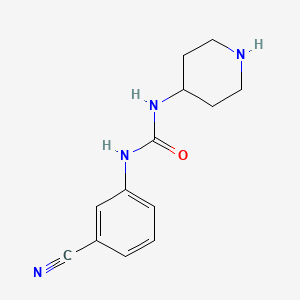
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
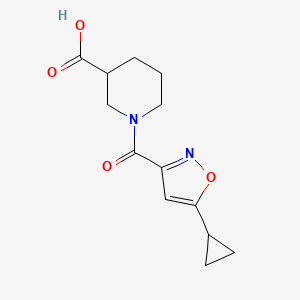
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
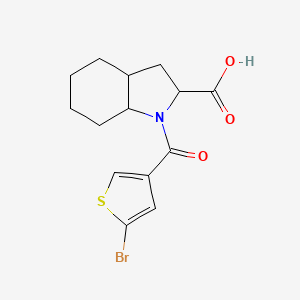
![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
